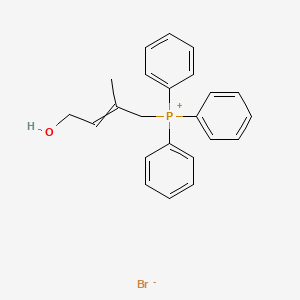
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that features a unique combination of a hydroxyalkenyl group and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of (4-Hydroxy-2-methylbut-2-en-1-yl) bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding substituted phosphonium salt.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of various phosphonium salts and other organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and targeting drugs to mitochondria.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, potentially affecting cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-3-methylbut-2-en-1-yl)diphosphate: Another compound with a similar hydroxyalkenyl group but different functional groups.
Triphenylphosphine: A simpler phosphonium compound without the hydroxyalkenyl group.
(4-Hydroxy-2-methylbut-2-en-1-yl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both a hydroxyalkenyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111724-05-1 |
|---|---|
Molecular Formula |
C23H24BrOP |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-hydroxy-2-methylbut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17,24H,18-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
OKOWDMKXFOMNNG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


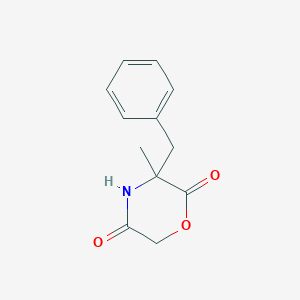
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
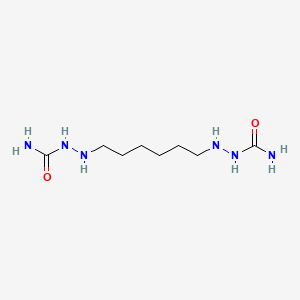

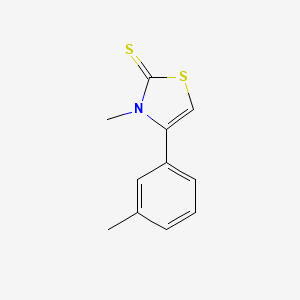
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
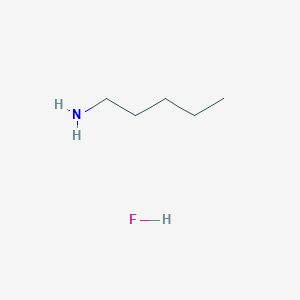

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
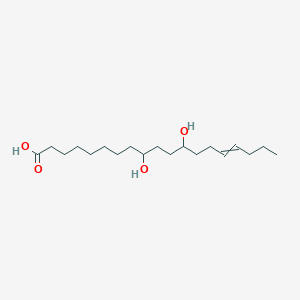
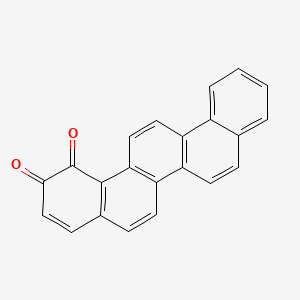
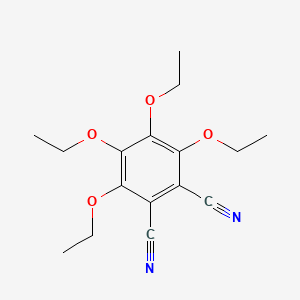

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
